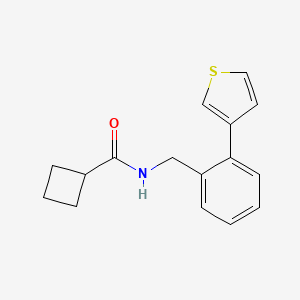

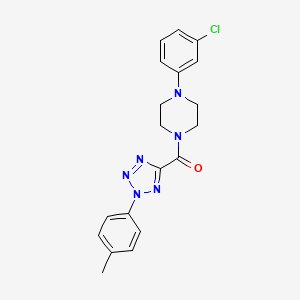

N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide” is a chemical compound. It is an analog of amphetamine where the phenyl ring has been replaced by thiophene . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación

Dearomatising Cyclisations and Rearrangements

Thiophene-3-carboxamides with benzyl substituents have been investigated for their ability to undergo dearomatising cyclisation when treated with LDA (Lithium Diisopropylamide). These rearrangements can transform dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing a pathway for synthesizing complex heterocyclic structures from simpler thiophene derivatives (Clayden et al., 2004).

Cyclobutane Dimerization

Research on benzo[b]thiophen-3-carboxylic acid 1,1-dioxide has revealed its capability to dimerize into a cyclobutane structure under the influence of ultraviolet light and heat. This study highlights the potential for creating 'head-to-head' cyclobutane derivatives with trans stereochemistry, offering insights into the photophysical properties and reactivity of thiophene-based compounds (Davies et al., 1977).

Synthesis of Chiral Peptide Dendrimers

Research into cyclobutane-containing compounds has extended into the realm of chiral peptide dendrimers. A study demonstrated the synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers, utilizing a convergent approach. This work opens avenues for the development of novel biomolecules with potential applications in drug delivery and molecular recognition (Gutiérrez-Abad et al., 2010).

Crystal Structure Analysis

The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide has been elucidated, revealing insights into the molecular arrangement and interactions within thiophene-based compounds. This analysis contributes to the understanding of the structural features that govern the reactivity and properties of such molecules (Sharma et al., 2016).

Innovative Synthesis Methods

The exploration of thiophene derivatives has led to innovative synthesis methods, such as the rhodium(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes. This process results in the efficient formation of multiply substituted benzo[c]thiophenes, some of which exhibit strong solid-state fluorescence, indicating potential applications in materials science and organic electronics (Fukuzumi et al., 2016).

Direcciones Futuras

The future directions for the study of “N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activity. This could lead to the development of new chemotherapeutic agents that selectively attack new bacterial targets .

Propiedades

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c18-16(12-5-3-6-12)17-10-13-4-1-2-7-15(13)14-8-9-19-11-14/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONXXIZWHNGFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2829527.png)

![2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile](/img/structure/B2829529.png)

![6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2829532.png)

![1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2829533.png)

![2-Azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2829534.png)

![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)

![8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2829537.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-fluoro-4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2829542.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2829543.png)

![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)